(R)-(-)-2-Butanol can be obtained from the separation of a racemic mixture of 2-butanol, which is produced industrially by the hydration of 1-butene or 2-butene using sulfuric acid as a catalyst []. It finds application as a chiral building block in organic synthesis for the preparation of various pharmaceuticals and other complex molecules [].
(R)-(-)-2-Butanol has a four-carbon chain with a hydroxyl group (-OH) attached to the second carbon (C2). The chirality arises from the presence of a single chiral center, the C2 atom. In this specific isomer, the hydroxyl group is oriented to the right (R configuration) when viewed using the Cahn-Ingold-Prelog (CIP) priority rules [].
CH₃CH₂MgBr + CH₃CHO → (R)-CH₃CH(OH)CH₂CH₃
(R)-(-)-2-Butanol can participate in various organic reactions typical of secondary alcohols. These include:
(R)-(-)-2-Butanol is a flammable liquid (flash point not readily available) and may cause irritation to the skin, eyes, and respiratory system. It is suspected of damaging fertility or the unborn child [].
Flammable;Irritant